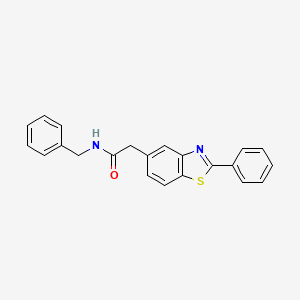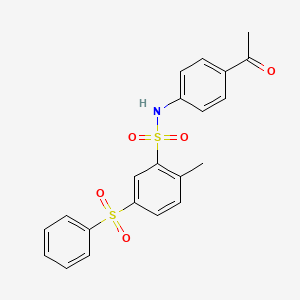![molecular formula C19H14BrN3O5S B3441870 3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide CAS No. 291536-91-9](/img/structure/B3441870.png)
3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide
Vue d'ensemble
Description
“3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide” is a chemical compound with the empirical formula C19H14Br2N2O3S . It is a solid substance with a molecular weight of 510.20 . This compound is the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .
Molecular Structure Analysis
The molecular structure of “3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide” can be represented by the SMILES stringBrc1ccc(NC(=O)c2cccc(c2)S(=O)(=O)Nc3ccc(Br)cc3)cc1 . This provides a textual representation of the compound’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms. Physical And Chemical Properties Analysis
The compound “3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide” is a solid substance . It is soluble in DMSO at approximately 20 mg/mL, but insoluble in water . The compound has a molecular weight of 510.20 .Applications De Recherche Scientifique
Inhibitor of Polyglutamine Aggregation
“CBDivE_007340” is known to be the first inhibitor of the aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in Huntington’s Disease (HD) and other polyQ diseases .
Neurodegeneration Suppression
The compound has shown to suppress neurodegeneration in vivo in the Drosophila HD model when administered in food . This suggests potential applications in the treatment of neurodegenerative diseases.
Potential Antitumor and Cytotoxic Activity
While there isn’t direct research available on “CBDivE_007340” for its antitumor and cytotoxic activity, it’s worth noting that many compounds with similar structures have shown such activities . Further research could explore this potential application.
Potential Antimicrobial Activity
Again, while direct research on “CBDivE_007340” is limited, compounds with similar structures have been found to have antimicrobial properties . This could be another potential area of application.
Potential Anti-inflammatory Activity
Compounds with similar structures have been found to have anti-inflammatory properties . This suggests that “CBDivE_007340” could potentially be used in the treatment of inflammatory conditions.
Potential Antiviral Activity
Similar to the above points, compounds with similar structures have demonstrated antiviral properties . This could be another potential area of application for “CBDivE_007340”.
Mécanisme D'action
The compound “3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide” acts as an inhibitor of the aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases . The compound inhibited aggregation in HD PC12 cells with an IC50 of 50nM .
Orientations Futures
The compound “3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide” shows promise as a therapeutic agent in Huntington’s Disease and other polyQ diseases due to its ability to inhibit polyQ aggregation . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in preclinical and clinical studies.
Propriétés
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-14-7-9-15(10-8-14)22-29(27,28)18-6-1-3-13(11-18)19(24)21-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEFJIYXBRAWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3441799.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-N~3~-methyl-beta-alaninamide](/img/structure/B3441805.png)
![3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B3441813.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B3441823.png)
![methyl 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoate](/img/structure/B3441831.png)
![4,4'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3441844.png)
![5-[(diphenylacetyl)amino]isophthalic acid](/img/structure/B3441859.png)
![2-[(3-bromobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3441866.png)
![N-benzyl-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3441868.png)
![N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3441878.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3441879.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B3441887.png)
